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Compound of Interest

Compound Name:
2-(5-Fluoro-2-

(trifluoromethyl)phenyl)ethanol

CAS No.: 1000528-45-9

Cat. No.: B3069931 Get Quote

Executive Summary & Core Identity
This technical guide provides an in-depth analysis of the fluorinated alcohol class with the

empirical formula C9H8F4O. While multiple isomers exist, the most scientifically significant

congener in drug development and agrochemical synthesis is 2-(2,3,5,6-tetrafluoro-4-

methylphenyl)ethanol (also referred to as 2,3,5,6-tetrafluoro-4-methylphenethyl alcohol).

This molecule serves as a critical "linker" moiety in medicinal chemistry, utilizing the electron-

withdrawing nature of the tetrafluorobenzene core to modulate the pKa and lipophilicity of

attached pharmacophores.
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Property Value Unit Verification Method

Empirical Formula C9H8F4O - Elemental Analysis

Exact Mass 208.0511 Da HRMS (ESI+)

Molecular Weight 208.15 g/mol
Standard Atomic

Weights

C/H/F/O Count 9 / 8 / 4 / 1 - NMR Integration

Physical State Solid / Low-melt Solid - DSC

Predicted LogP ~2.6 - 2.9 - QSAR Models

Molecular Weight Derivation & Formula Analysis
To ensure analytical rigor, the molecular weight is derived using the standard atomic weights

(IUPAC 2021). This calculation is critical for preparing stoichiometric reagents in synthesis.

Step-by-Step Calculation
The cumulative mass is calculated by summing the contributions of individual isotopes.

Carbon (C):

Hydrogen (H):

Fluorine (F):

Oxygen (O):

Total Molecular Weight:

Isomeric Considerations
While C9H8F4O defines the mass, the structure dictates function. The two primary isomers

encountered in research are:

2-(2,3,5,6-tetrafluoro-4-methylphenyl)ethanol: (Primary focus) A phenethyl alcohol derivative.
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1-(2,3,4,5-tetrafluorophenyl)-2-propanol: A chiral secondary alcohol.

Note: Confusion often arises with "Tetrafluorobenzyl alcohol" derivatives. A benzyl alcohol with

a methyl group would be C8H6F4O.[1] The C9 formula strictly implies an extra methylene

group (phenethyl) or an ethyl side chain.

Synthesis & Production Logic
The synthesis of 2-(2,3,5,6-tetrafluoro-4-methylphenyl)ethanol typically follows a reduction

pathway from the corresponding acid or ester. This protocol ensures high fidelity and minimizes

defluorination byproducts.

Synthesis Workflow (DOT Visualization)

Reaction Logic
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Figure 1: Synthetic route utilizing homologation to extend the carbon chain from C8 (benzoic)

to C9 (phenethyl), preserving the tetrafluoro-core.[2]

Critical Process Parameters
Temperature Control: Fluorinated aromatics are susceptible to Nucleophilic Aromatic

Substitution (

) at the fluorine positions if exposed to strong bases at high heat. Reductions should be kept
below 0°C initially.

Solvent Choice: Anhydrous THF or Diethyl Ether is mandatory for LiAlH4 reductions to

prevent violent quenching.
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To validate the identity of C9H8F4O, a multi-modal approach is required. A single technique is

insufficient due to the potential for positional isomers of the fluorine atoms.

Protocol: 19F-NMR Spectroscopy (The "Fingerprint")
Fluorine NMR is the most definitive test for this molecule.

Sample Prep: Dissolve 10 mg of sample in

or

.

Acquisition: Run uncoupled 19F-NMR (typically -100 to -200 ppm range).

Expected Signal:

The 2,3,5,6-tetrafluoro substitution pattern usually yields two distinct multiplets (AA'BB'

system) if the top and bottom of the ring are symmetric relative to the substituents.

If the methyl and ethanol groups induce different electronic environments, you will see two

signals integrating to 2F each.

Protocol: GC-MS Validation
Column: DB-5ms or equivalent non-polar column.

Method: Split injection (250°C), Ramp 50°C to 300°C at 10°C/min.

Fragmentation Pattern (EI Source):

Molecular Ion: m/z 208 (small intensity).[3]

Base Peak: Look for m/z 177 (Loss of

, leaving the tropylium-like fluorinated cation) or m/z 148 (Loss of

+ H rearrangement).

Characterization Logic Flow
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Figure 2: Decision tree for analytical validation, prioritizing Mass Spec for formula confirmation

and 19F-NMR for isomeric precision.

Applications in Drug Development[4][5][6][7]
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The C9H8F4O moiety is not merely a solvent; it is a bioisostere and linker.

pKa Modulation: The tetrafluorobenzene ring is highly electron-withdrawing. When this

alcohol is oxidized to an acid or coupled to an amine, it significantly lowers the pKa of the

neighboring group, altering bioavailability.

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~110

kcal/mol). Replacing C-H bonds with C-F bonds on the aromatic ring blocks metabolic

oxidation (Phase I metabolism) at those sites, extending the half-life (

) of the drug candidate.

Pi-Pi Stacking: The electron-deficient nature of the fluorinated ring allows for unique pi-

stacking interactions with electron-rich amino acid residues (like Tryptophan or

Phenylalanine) in protein binding pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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